molecular formula C11H10N2O2S B2367143 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid CAS No. 436094-60-9

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2367143
CAS No.: 436094-60-9
M. Wt: 234.27
InChI Key: LNBUJXLOYNNILV-UHFFFAOYSA-N
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Description

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Thiazole derivatives have been synthesized using 4-methyl-2-phenylthiazole-5-carbohydrazide as a synthon .


Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various aromatic aldehydes . For instance, compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone have been reported to react with various aromatic aldehydes in the early phase of reactions .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

Thiazole-bearing compounds, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Scientific Research Applications

Pharmacological Properties

  • Thiazole compounds, including 4-methyl-thiazole-5-carboxylic acid derivatives, have been studied for their pharmacological properties. Early research highlighted their spasmolytic properties and stimulant effects on the central nervous system. Some derivatives also exhibited local anesthetic properties (Chance, Dirnhuber, & Robinson, 1946).

Antiviral Activity

  • A study on derivatives of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, a compound closely related to 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid, demonstrated significant antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).

Structural and Spectral Investigations

  • Research focused on the structural, spectral, and theoretical investigations of related pyrazole-4-carboxylic acid derivatives, providing insights into the chemical properties and potential applications of similar thiazole compounds (Viveka et al., 2016).

Synthesis and Design of Mimics

  • Thiazole compounds like 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids are important in designing mimics of protein secondary structures. They are valuable in synthesizing constrained heterocyclic γ-amino acids (Mathieu et al., 2015).

Synthesis of PET Tracers

  • Derivatives of 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine, structurally related to thiazole carboxylic acids, have been synthesized for use as potential PET tracers in imaging of p38α mitogen-activated protein kinase (Wang, Gao, & Zheng, 2014).

Antioxidant Activity

Decarboxylation Studies

  • Kinetic studies on the decarboxylation of thiazole carboxylic acids, including 2-phenylamino variants, have provided valuable insights into their chemical reactivity and stability (Noto et al., 1991).

Future Directions

Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that future research may continue to explore the potential of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid and similar compounds in drug development.

Properties

IUPAC Name

2-anilino-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)16-11(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBUJXLOYNNILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 70 ml of ethanol, 10.7 g (70 mmol) of phenylthiourea and 11.6 g (70 mmol) of ethyl 2-chloro-3-oxobutanate were dissolved, followed by heating under refluxing for 8 hours. The reaction liquid was concentrated and dissolved in ethyl acetate and the organic layer was washed with an aqueous solution of sodium carbonate, water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure. Solid obtained was washed with diisopropyl ether to obtain 16.8 g (yield: 91%) of ethyl 4-methyl-2-(N-phenylamino)thiazole-5-carboxylate. (2) To 50 ml of ethanol, 12.8 g (49 mmol) of ethyl-4-methyl-2-(N-phenylamino)thiazole-5-carboxylate was dissolved, followed by adding 24 g (150 mmol) of 25% sodium hydroxide aqueous solution, and stirring at 80° C. for 15 hours. The reaction liquid was poured into ice water, and acetic acid was added to make acidic. Crystal precipitated was filtered, washed with water and a mixed solvent of hexane/ethyl acetate and dried to obtain 5.50 g (yield: 48%) of 4-methyl-2-(N-phenylamino)thiazole-5-carboxylic acid.
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